The synthesis of trans-N-Boc-1,4-cyclohexanediamine involves a straightforward method using tert-butoxycarbonyl anhydride ((Boc)₂O) as the protecting agent. The procedure can be outlined as follows:
The molecular structure of trans-N-Boc-1,4-cyclohexanediamine features a cyclohexane ring substituted with two amino groups at positions 1 and 4, with one amino group protected by a Boc group. Key structural details include:
trans-N-Boc-1,4-cyclohexanediamine participates in various chemical reactions typical for amines and carbamates:
The mechanism of action for trans-N-Boc-1,4-cyclohexanediamine primarily relates to its role as a precursor in synthesizing biologically active compounds. For instance:
The physical and chemical properties of trans-N-Boc-1,4-cyclohexanediamine are essential for its handling and application:
trans-N-Boc-1,4-cyclohexanediamine finds applications across various fields:
trans-N-Boc-1,4-cyclohexanediamine is a stereochemically defined building block characterized by a cyclohexane ring with amine groups at the 1 and 4 positions in a trans-diaxial configuration, where one amine is protected as a tert-butyloxycarbonyl (Boc) carbamate. This specific spatial arrangement imparts distinct steric and electronic properties crucial for its applications in asymmetric synthesis. The compound exists predominantly in the diequatorial conformation at room temperature, which provides exceptional conformational stability and minimizes steric strain [1] [5].
According to IUPAC nomenclature, the systematic name is tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, precisely defining its stereochemistry using the r (relational) descriptor for relative configuration. Common synonyms include tert-butyl trans-4-aminocyclohexylcarbamate and trans-4-(Boc-amino)cyclohexylamine, both frequently encountered in commercial and research contexts [1] [4]. The molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol. X-ray crystallographic studies confirm that the trans configuration positions the functional groups on opposite faces of the cyclohexane ring, creating a well-defined molecular scaffold ideal for constructing spatially precise architectures in drug design [4].
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₂N₂O₂ |
Molecular Weight | 214.3 g/mol |
CAS Registry Number | 177906-48-8, 195314-59-1 |
IUPAC Name | tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate |
Density | 1.029 g/cm³ |
Boiling Point | 322.073 °C at 760 mmHg |
Refractive Index | 1.488 |
The documented synthesis and application of trans-N-Boc-1,4-cyclohexanediamine emerged prominently in the 1990s, coinciding with the broader adoption of Boc protection strategies in peptide and complex molecule synthesis. Its dual CAS registry numbers (177906-48-8 and 195314-59-1) reflect initial registrations during this period, indicating its establishment as a distinct chemical entity for research purposes [1] [2]. The compound addressed a critical need for stereochemically rigid diamines that could confer predictable three-dimensional orientations in molecular assemblies—unlike flexible chain diamines that introduce conformational uncertainty.
Historically, its development paralleled advances in catalytic hydrogenation technologies that enabled cost-effective production of the trans-1,4-diaminocyclohexane precursor (CAS# 2615-25-0) from aromatic precursors like para-phenylenediamine. The Boc protection step subsequently allowed chemists to exploit differential reactivity between the primary and secondary amines, a strategic advantage in multi-step syntheses [5] [7]. By the early 2000s, this compound had become integral to pharmaceutical research, particularly for synthesizing constrained analogs of flexible drug candidates to improve target selectivity and metabolic stability. Its commercial availability from major suppliers (e.g., ChemImpex, Santa Cruz Biotechnology) by the 2010s cemented its role as a staple building block in medicinal chemistry [1] [2].
The trans-1,4-cyclohexyl backbone serves as a conformationally restricted scaffold that effectively pre-organizes pharmacophores for optimal target engagement. Unlike acyclic diamines, the locked trans configuration minimizes entropy penalties upon binding to biological targets, significantly enhancing binding affinity and selectivity. This stereochemical rigidity is particularly advantageous in designing protease inhibitors and G-protein-coupled receptor (GPCR) ligands, where precise spatial positioning of functional groups dictates pharmacological activity [3] [5].
A seminal application is its use in developing orally bioavailable vasopressin V1A receptor antagonists, where the compound provides the core diamine structure. Researchers at several pharmaceutical companies have utilized the Boc-protected derivative to sequentially introduce aromatic moieties and sulfonamide groups, capitalizing on the equatorial amine's nucleophilicity for selective derivatization. The resulting antagonists exhibit improved metabolic stability and receptor subtype selectivity compared to earlier generations, attributable to the steric constraints imposed by the trans-cyclohexyl ring [2] [4]. Additionally, the compound has proven invaluable in synthesizing Polo-like kinase-1 (PLK1) inhibitors containing 5,6-dihydroimidazolo[1,5-f]pteridine scaffolds. Here, the Boc-protected diamine enables chiral piperazine ring formation without epimerization—a critical advantage for maintaining enantiomeric purity in biologically active molecules. The free amine can be selectively coupled with heterocyclic systems while the Boc group prevents unwanted dimerization or oligomerization side reactions [4].
Table 2: Key Medicinal Chemistry Applications
Therapeutic Target | Role of trans-N-Boc-1,4-cyclohexanediamine | Biological Outcome |
---|---|---|
Vasopressin V1A Receptor | Core scaffold for antagonist design | Improved oral bioavailability and receptor subtype selectivity |
Polo-like Kinase-1 (PLK1) | Chiral diamine component in pteridine inhibitors | High kinase selectivity and low epimerization during synthesis |
Metal-catalyzed Asymmetric Reactions | Ligand precursor for transition metal complexes | Enhanced enantioselectivity in C-C bond formation |
Beyond receptor antagonists, this building block facilitates the construction of structurally diverse compound libraries through:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0